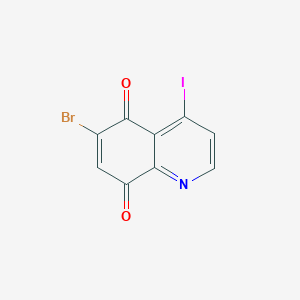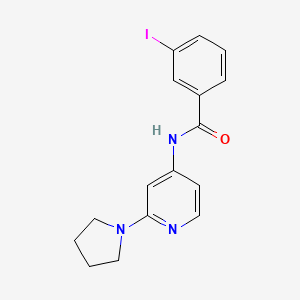
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amide and pyrrolidine functional groups. Its stereochemistry, indicated by the (S) configuration, plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Amide Group: The amide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Incorporation of the Diaminohexanoyl Side Chain: This step involves the coupling of the pyrrolidine derivative with a diaminohexanoic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-N-((S)-1,6-Diamino-1-oxohexan-2-yl)-5-oxopyrrolidine-2-carboxamide: shares similarities with other amide-containing compounds and pyrrolidine derivatives.
N-Acetyl-L-cysteine: Another compound with amide functionality, used in various medical applications.
Pyrrolidine-2-carboxylic acid: A simpler pyrrolidine derivative used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both diamino and pyrrolidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H20N4O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N4O3/c12-6-2-1-3-7(10(13)17)15-11(18)8-4-5-9(16)14-8/h7-8H,1-6,12H2,(H2,13,17)(H,14,16)(H,15,18)/t7-,8-/m0/s1 |
InChI Key |
DHHIMQXSWQUMRU-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


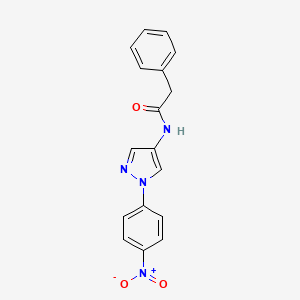
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
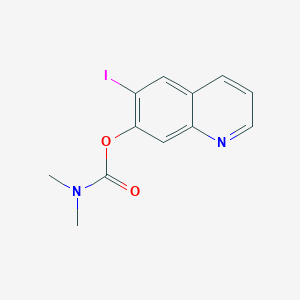
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
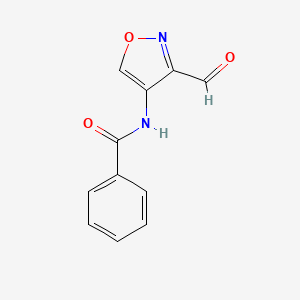
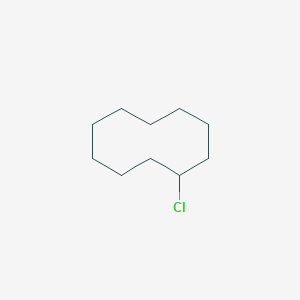
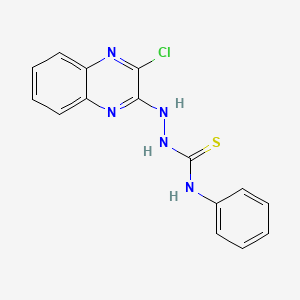
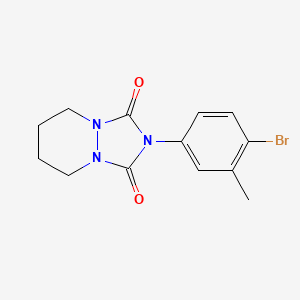
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
